molecular formula C23H27N3O5 B15188667 3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- CAS No. 83408-95-1

3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B15188667
CAS No.: 83408-95-1
M. Wt: 425.5 g/mol
InChI Key: KICVKQDHIDLOER-UHFFFAOYSA-N
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Description

The compound 3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- is a quinazoline derivative featuring a 4-oxo group and a 3,4,5-trimethoxyphenyl substituent. This substituent is commonly associated with biological activity, such as tubulin inhibition and modulation of multidrug resistance proteins (MRPs) . The quinazoline core is a privileged scaffold in medicinal chemistry, often linked to kinase inhibition and anticancer properties.

Properties

CAS No.

83408-95-1

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]acetamide

InChI

InChI=1S/C23H27N3O5/c1-6-25(7-2)20(27)14-26-22(24-17-11-9-8-10-16(17)23(26)28)15-12-18(29-3)21(31-5)19(13-15)30-4/h8-13H,6-7,14H2,1-5H3

InChI Key

KICVKQDHIDLOER-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. Common starting materials might include 3,4,5-trimethoxybenzaldehyde and diethylamine. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural Analogues with 3,4,5-Trimethoxyphenyl Groups

A. Isoxazolidine Derivatives ()

The Central European Journal (2014) describes 3,4-cis/trans-4,5-cis-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-propylisoxazolidines (e.g., compounds 3b and 4b ). Key comparisons include:

  • Synthesis Yields : Ranging from 17% (oil, 4b ) to 73% (crystalline, 3b ), highlighting the impact of stereochemistry on reaction efficiency .
  • Physical Properties : Melting points vary significantly (e.g., 104–105°C for 3b vs. oil form for 4b ), suggesting divergent crystallinity and stability .
  • Spectroscopic Data : ¹H/¹³C NMR and IR spectra align with literature, confirming the 3,4,5-trimethoxyphenyl group’s presence .
B. Oxazol-5(4H)-one Derivatives (–6)

Compounds like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one (compound 1 ) exhibit:

  • Synthetic Routes : Prepared via condensation of 2-(3,4,5-trimethoxybenzamido)acetic acid with 3,4,5-trimethoxybenzaldehyde, yielding a lactone ring (IR: C=O at 1820 cm⁻¹) .
C. Benzeneacetamide Derivatives ()

T9944 (MRP1-IN-1) , a benzeneacetamide with a 3,4,5-trimethoxyphenyl group, demonstrates:

  • Pharmacological Activity : Inhibition of multidrug resistance protein 1 (MRP1), a key target in overcoming chemoresistance .
  • Structural Similarities : The trimethoxyphenyl and acetamide motifs parallel the target quinazolineacetamide, suggesting shared mechanisms of action.

Key Comparative Data Table

Compound Class Example Compound Yield (%) Melting Point/Form Key Functional Groups Biological Activity
Quinazolineacetamide Target Compound N/A N/A 4-oxo, N,N-diethyl, trimethoxy Inferred kinase/MRP modulation
Isoxazolidine () 3b 73 104–105°C (crystal) Nitro, trimethoxy, isoxazolidine Structural stability studies
Oxazol-5(4H)-one () 1 N/A N/A Lactone, trimethoxy Precursor for drug synthesis
Benzeneacetamide () T9944 N/A N/A Chloro, isoxazoloquinoline MRP1 inhibition

Biological Activity

3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This article delves into the biological activities associated with this specific compound, highlighting its pharmacological relevance through various studies and findings.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The compound in focus is characterized by a quinazoline backbone substituted with a diethyl acetamide and a trimethoxyphenyl group.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. A study synthesized several quinazoline compounds and evaluated their antibacterial and antifungal activities. While some derivatives showed promising results against specific pathogens, the effectiveness of 3(4H)-Quinazolineacetamide remains to be explicitly documented in the literature .

Anti-inflammatory and Analgesic Activity

Quinazoline derivatives have been noted for their anti-inflammatory effects. In a comparative study of various quinazoline compounds, certain derivatives demonstrated substantial anti-inflammatory activity while maintaining low ulcerogenic indices. This suggests that modifications in the molecular structure can enhance therapeutic efficacy without increasing toxicity .

Antitumor Activity

The potential antitumor activity of quinazoline compounds has been explored through various preclinical studies. Compounds similar to 3(4H)-Quinazolineacetamide have exhibited cytotoxic effects against cancer cell lines, indicating a promising avenue for cancer therapy development .

Psychotropic Effects

Recent investigations into the psychotropic properties of quinazoline derivatives have revealed anxiolytic and antidepressant activities. Specific derivatives have shown effects comparable to established anxiolytics like diazepam, suggesting that 3(4H)-Quinazolineacetamide may also possess similar psychotropic potential .

Case Studies

StudyCompoundBiological ActivityFindings
Katke et al., 2011Various QuinazolinesAnti-ulcerogenicCompounds showed significant curative ratios in ulcer models.
Ghorab et al., 2011Quinazoline DerivativesAnticancerSome derivatives exhibited cytotoxicity against cancer cell lines.
Junek et al., 2009QuinazolinesAnti-inflammatoryCertain compounds showed low ulcerogenic indices alongside anti-inflammatory effects.
ResearchGate StudyQuinazoline DerivativesPsychotropicIdentified compounds with anxiolytic effects comparable to diazepam.

Q & A

Q. What are the common synthetic routes for 3(4H)-quinazolineacetamide derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Core Formation : Cyclization of precursors (e.g., quinazoline or quinoxaline cores) under acidic/basic conditions .
  • Functionalization : Introduction of the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or coupling reactions .
  • Acetamide Attachment : Amidation using acetic anhydride or carbodiimide coupling agents .

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C for cyclization to avoid side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitutions .
  • Catalysts : Use Pd catalysts for Suzuki-Miyaura couplings to introduce aryl groups .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, 70°C, 6 hrs73–85
Trimethoxyphenyl Addition3,4,5-Trimethoxybenzaldehyde, Knoevenagel67–80
AmidationAcetic anhydride, Et₃N, RT85–90

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer: Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., trimethoxyphenyl protons at δ 3.8–3.9 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems .
  • X-ray Crystallography :
    • Use SHELXL for refinement .
    • Dihedral angles between quinazoline and trimethoxyphenyl groups indicate conformational stability .
  • Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H]⁺ observed at m/z 429.1677) .

Q. Critical Considerations :

  • Purity Assessment : HPLC with C18 columns (≥95% purity, retention time ~9.6 min) .
  • Crystallization : Ethanol/water mixtures yield high-quality crystals for XRD .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting tubulin polymerization inhibition?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with β-tubulin’s colchicine-binding site .
    • Prioritize derivatives with strong hydrogen bonds to Thr179 and hydrophobic contacts with Leu248 .
  • QSAR Studies :
    • Correlate substituent electronegativity (e.g., chloro vs. methoxy) with IC₅₀ values .
    • Optimize logP values (2.5–3.5) to enhance blood-brain barrier penetration .

Q. Table 2: Key Computational Parameters

ParameterTarget ValueTool/Software
Binding Affinity≤ -8.0 kcal/molAutoDock Vina
Solubility (logS)≥ -4.5SwissADME
Toxicity (AMES Test)NegativeProTox-II

Q. How should researchers resolve contradictions in biological activity data across cell lines?

Methodological Answer:

  • Mechanistic Profiling :
    • Conduct cell cycle analysis (e.g., flow cytometry) to confirm G2/M arrest (≥80% at 50 nM) .
    • Validate target engagement via Western blot (e.g., reduced β-tubulin polymerization) .
  • Resistance Studies :
    • Test in P-gp overexpressing lines (e.g., NCI/ADR-RES) to assess multidrug resistance .
    • Co-administer P-gp inhibitors (e.g., verapamil) to distinguish transport-related discrepancies .

Q. Statistical Approaches :

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% CI .
  • Meta-Analysis : Compare data across ≥3 independent studies to identify outliers .

Q. What strategies are effective for improving the compound’s bioavailability and metabolic stability?

Methodological Answer:

  • Prodrug Design :
    • Introduce ester groups at the acetamide moiety for enhanced intestinal absorption .
    • Evaluate hydrolysis rates in simulated gastric fluid (pH 1.2) .
  • Cytochrome P450 Inhibition :
    • Screen against CYP3A4/2D6 isoforms (LC-MS/MS) to predict drug-drug interactions .
    • Modify methoxy groups to reduce CYP affinity while retaining activity .

Q. In Vivo Validation :

  • Pharmacokinetics : Administer 10 mg/kg (IV/PO) in rodents; measure AUC₀–24h and t₁/₂ .
  • Tissue Distribution : Use radiolabeled analogs (¹⁴C) to quantify accumulation in target organs .

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